2,6-Dichloro-5-fluoronicotinoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATVXELAYCLVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369966 | |
| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96568-02-4 | |
| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,6-dichloro-5-fluoronicotinoyl chloride
Introduction
2,6-dichloro-5-fluoronicotinoyl chloride is a halogenated pyridine derivative of significant interest to researchers and process chemists, particularly in the pharmaceutical and agrochemical sectors. As a highly reactive acyl chloride, it serves as a critical building block for the synthesis of more complex molecules, most notably in the preparation of novel naphthyridine-based antibacterial agents.[1] Its utility stems from the specific arrangement of electron-withdrawing halogen substituents on the pyridine ring, which modulates the reactivity of the acyl chloride group and provides handles for further synthetic transformations.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its handling, safety, and application in synthesis. The information presented herein is intended for professionals in drug development and chemical research, synthesizing technical data with practical considerations to ensure safe and effective utilization.
Core Physicochemical Properties
The physical properties of this compound dictate its behavior under various experimental conditions, from storage to reaction and purification. Understanding these characteristics is paramount for successful synthetic outcomes.
At ambient temperature, this compound exists as a clear, yellow liquid.[2] Its high boiling point at atmospheric pressure necessitates purification via vacuum distillation to prevent thermal decomposition, a common practice for high-molecular-weight, functionalized organic compounds. The significant density is a direct consequence of the three heavy chlorine atoms and one fluorine atom within its molecular structure.
A summary of its key quantitative properties is presented below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 96568-02-4 | [2][3][4] |
| Molecular Formula | C₆HCl₃FNO | [2][4] |
| Molecular Weight | 228.44 g/mol | [2] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 238-239 °C (lit., at atmospheric pressure) 71-75 °C at 0.5 mm Hg 70-100 °C at 1-2 mm Hg | [2][3] [1][5] [1][5] |
| Density | 1.640 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n²⁰/D) | >1.5720 (lit.) | [2][3] |
Molecular Structure
The reactivity and physical characteristics of the compound are rooted in its molecular architecture. The structure consists of a central pyridine ring substituted at the 2, 5, and 6 positions with chlorine and fluorine atoms, and a reactive nicotinoyl chloride (pyridine-3-carbonyl chloride) functional group at the 3-position.
Caption: Workflow for the synthesis and purification of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable pressure-rated vessel (e.g., a Monel or Pyrex sealed tube), charge the starting material, methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium chloride. [1]2. Chlorination: Seal the vessel and heat the mixture in an oil bath to 152-158 °C for approximately 25 hours. [1]The reaction should be monitored for completion if analytical methods are available (e.g., GC-MS or TLC).
-
Workup: After cooling the reaction vessel to room temperature, carefully dilute the mixture with a dry, inert solvent such as methylene chloride. [1]4. Filtration: Filter the resulting slurry to remove precipitated inorganic salts. Wash the collected solids with additional methylene chloride to ensure complete recovery of the product. [1][5]5. Concentration: Combine the filtrate and washes. Remove the solvent and excess phosphorus oxychloride under reduced pressure (e.g., using a rotary evaporator) at a bath temperature of 50-60 °C. [1][5]6. Final Purification: Subject the residual crude oil to fractional vacuum distillation. Collect the fraction boiling between 71-75 °C at 0.5 mm Hg to yield pure this compound. [1][5] This self-validating protocol yields a product whose purity can be confirmed by its boiling point under vacuum and further characterized by standard analytical techniques such as Gas Chromatography (GC) and spectroscopic methods.
Conclusion
This compound is a valuable yet hazardous chemical intermediate. Its physical properties, particularly its liquid state, high density, and susceptibility to purification by vacuum distillation, define its handling and processing. A thorough understanding of its reactivity, especially its moisture sensitivity and corrosive nature, is essential for its safe application in the synthesis of advanced pharmaceutical and chemical products. The protocols and data provided in this guide serve as a foundational resource for researchers and chemists working with this versatile compound.
References
-
Chemsrc. (2025, August 23). 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5. [Link]
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
-
Chemsrc. (2025, August 22). This compound | CAS#:96568-02-4. [Link]
-
PubChem. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659. [Link]
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 2. This compound | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
- 3. This compound | 96568-02-4 [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
Technical Monograph: 2,6-Dichloro-5-fluoronicotinoyl Chloride
Operational Guide for High-Stakes Synthesis & Handling
Part 1: Chemical Identity & Strategic Value
2,6-Dichloro-5-fluoronicotinoyl chloride is a highly specialized electrophile used primarily as a scaffold in the synthesis of kinase inhibitors and fluorinated pyridine derivatives.[1] Its structural uniqueness lies in the C5-fluorine atom , which modulates the pKa of the pyridine ring and enhances metabolic stability in downstream pharmaceutical candidates, and the 2,6-dichloro motif , which serves as a handle for subsequent regioselective nucleophilic aromatic substitutions (
Physicochemical Profile[2][3][4]
| Property | Data |
| CAS Number | 96568-02-4 (Chloride) / 82671-06-5 (Parent Acid) |
| Formula | |
| Molecular Weight | 228.44 g/mol |
| Physical State | Clear to yellow liquid or low-melting solid (purity dependent) |
| Boiling Point | ~238°C (lit.)[1][2] |
| Density | 1.640 g/mL (25°C) |
| Solubility | Soluble in DCM, THF, Toluene (Reacts violently with water/alcohols) |
Part 2: Critical Safety Profile (The "Why")
This reagent is not merely "corrosive"; it is a moisture-sensitive lachrymator that poses a dual threat: direct chemical burns and inhalation toxicity from evolved gases.[1]
Mechanism of Toxicity[1]
-
Hydrolysis Cascade: Upon contact with mucosal moisture (lungs, eyes), the acyl chloride moiety hydrolyzes rapidly.[1]
-
Reaction:
-
Secondary Hazard: In extreme degradation scenarios (fire), the C-F bond may compromise, releasing Hydrogen Fluoride (HF).[1]
-
-
Tissue Alkylation: The electrophilic carbonyl reacts with tissue proteins (amines/thiols), causing immediate necrosis and sensitization.[1]
GHS Classification Summary
-
Skin Corr.[3][4] 1B: Causes severe skin burns and eye damage.[5]
-
Eye Dam. 1: Causes serious eye damage (irreversible).[6]
Part 3: Operational Protocols (The "How")
Storage & Integrity Checks
-
Atmosphere: Must be stored under Argon or Nitrogen. Parafilm is insufficient for long-term storage; use Teflon-lined septum caps or glass stoppers with grease.[1]
-
Self-Validation (Quality Check):
Handling Workflow (Schlenk/Syringe Technique)
Objective: Transfer reagent without hydrolysis or exposure.
-
Vessel Prep: Flame-dry all glassware under vacuum; backfill with
. -
Solvent: Use anhydrous DCM or THF (dried over molecular sieves).
-
Transfer: Use a positive-pressure cannula or a gas-tight syringe.[1] Do not pour.
Figure 1: Inert atmosphere transfer protocol to prevent hydrolysis and operator exposure.
Quenching Protocol (The "Biphasic" Method)
Do not add water directly to the neat chloride. This generates a violent exotherm and an aerosol of HCl.[1]
-
Dilute: Dilute the reaction mixture with an inert solvent (DCM/EtOAc).
-
Cool: Cool to 0°C.
-
Quench: Add Saturated
dropwise. The biphasic system absorbs the heat and neutralizes the HCl immediately as it forms.
Part 4: Synthetic Utility & Regioselectivity
The Reaction Hierarchy
The molecule presents three electrophilic sites. Understanding their reactivity order is crucial for yield optimization.
-
Acyl Chloride (
): Most reactive.[7] Reacts with amines/alcohols at 0°C. -
C-2 Chlorine: Activated by the ring nitrogen and the electron-withdrawing carbonyl.[1] Susceptible to
after amide formation. -
C-6 Chlorine: Less activated than C-2 but still reactive under forcing conditions.[1]
-
C-5 Fluorine: Generally stable; serves as a blocking group or electronic modulator.[1]
Standard Amide Coupling Protocol
Reagents: 1.0 eq Acid Chloride, 1.1 eq Amine, 1.5 eq Hünig's Base (DIPEA), Anhydrous DCM.[1]
-
Dissolve amine and DIPEA in DCM; cool to 0°C.
-
Add this compound (diluted in DCM) dropwise.[1]
-
Causality: The dropwise addition prevents localized heating which could trigger side reactions at the C-2 chlorine (
).[1] -
Monitor by TLC (The acid chloride converts to a polar amide; the starting material spot disappears).[1]
Figure 2: Chemoselectivity pathway.[1] Control of temperature is critical to avoid C-2 displacement.
Part 5: Emergency Response
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wipe off excess dry, then wash with soap/water for 15 min.[1] | Water on neat chemical generates heat/acid; wiping first reduces load. |
| Eye Contact | Rinse with water for 15 min.[2][3] Lift eyelids.[2] | Immediate dilution of HCl is critical to prevent corneal opacity. |
| Inhalation | Move to fresh air.[3][5][8] 100% Oxygen if breathing is difficult. | Pulmonary edema can be delayed up to 24 hours. |
| Spill | Cover with dry lime or soda ash. | Neutralizes acid generation before cleanup. |
References
-
Chemical Identity & Properties
-
Safety & GHS Data
-
Fisher Scientific. (2021).[1] Safety Data Sheet: Nicotinoyl chloride derivatives. Retrieved from
-
-
Synthetic Application (Parent Acid Context)
-
General Acid Chloride Handling
-
UCLA Chemistry & Biochemistry. Standard Operating Procedure: Acid Chlorides. Retrieved from
-
Sources
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- 2. This compound | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
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- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 12. 2,6-dichloro-5-fluoronicotinic acid [china-glyphosate.com]
The Strategic Role of 2,6-Dichloro-5-Fluoronicotinoyl Chloride in Modern Medicinal Chemistry: An In-Depth Technical Guide
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, halogenated heterocyclic compounds have emerged as particularly valuable scaffolds due to their unique electronic properties and their ability to serve as versatile intermediates for a wide array of chemical transformations. 2,6-Dichloro-5-fluoronicotinoyl chloride, a trifunctionalized pyridine derivative, stands out as a key player in this arena. Its distinct arrangement of reactive sites—two chlorine atoms susceptible to nucleophilic substitution and a highly reactive acyl chloride—provides a powerful platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to leverage this potent intermediate in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization in the laboratory. This compound is a moisture-sensitive solid that requires careful handling. Below is a summary of its key properties.
| Property | Value | Reference |
| CAS Number | 96568-02-4 | [1] |
| Molecular Formula | C₆HCl₃FNO | [2] |
| Molecular Weight | 228.43 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 151.0 to 156.0 °C (for the corresponding acid) | |
| Boiling Point | 70-100 °C @ 1-2 mmHg | [3] |
Safety and Handling: this compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with water and should be stored in a tightly sealed container under an inert atmosphere. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Synthesis of this compound: A Robust Protocol
The most common and practical laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. This precursor is accessible through various synthetic routes.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from 2,6-dichloro-5-fluoronicotinic acid.
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous toluene or DCM.
-
Addition of Chlorinating Agent: To this suspension, add thionyl chloride (typically 2-3 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops). The addition of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reaction Progression: Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM with oxalyl chloride) and monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to neutralize the acidic off-gases.
-
The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid which may solidify upon standing.[3]
-
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective for this transformation. Oxalyl chloride is often preferred for smaller-scale reactions due to the gaseous nature of its byproducts (CO and CO₂), which simplifies purification. Thionyl chloride is a more economical choice for larger-scale syntheses.
-
Use of a Catalyst: The catalytic amount of DMF significantly accelerates the reaction rate. Without it, the conversion of the carboxylic acid to the acid chloride would be considerably slower.
-
Anhydrous Conditions: The exclusion of moisture is critical throughout the procedure as this compound readily hydrolyzes back to the corresponding carboxylic acid in the presence of water.
Caption: Synthesis of this compound.
Reactivity Profile: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from its trifunctional nature. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution. The two chlorine atoms on the pyridine ring are also susceptible to nucleophilic aromatic substitution (SNA), with the chlorine at the 2-position being generally more reactive than the one at the 6-position due to the electronic influence of the adjacent nitrogen atom and the acyl chloride group.
Reactions with Nucleophiles
1. Amines (Amide Formation): The reaction with primary and secondary amines is a cornerstone of its application in medicinal chemistry, leading to the formation of nicotinamide derivatives. This reaction is typically rapid and high-yielding.[4]
2. Alcohols (Ester Formation): Alcohols react with this compound to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[5]
Caption: General reactivity of this compound.
Applications in Medicinal Chemistry: Case Studies
The strategic incorporation of the 2,6-dichloro-5-fluoronicotinoyl moiety into drug candidates has proven to be a successful strategy in the development of various therapeutic agents. Its derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics.[6] While direct synthetic routes for some modern blockbuster drugs may not always start from the pre-formed nicotinoyl chloride, the underlying principles of its reactivity are frequently exploited in the synthesis of structurally analogous intermediates.
Conceptual Application in Kinase Inhibitor Synthesis
Many modern kinase inhibitors feature a substituted pyridine or pyrimidine core. The synthesis of these complex molecules often relies on the sequential and regioselective displacement of leaving groups, such as chlorine atoms, from a heterocyclic core. While a direct synthesis of Sorafenib or Enasidenib from this compound is not the primary reported route, we can conceptualize how its reactivity principles are applied in the synthesis of similar kinase inhibitors.
Case Study 1: Conceptual Synthesis of a Sorafenib Analog Precursor
Sorafenib is a multi-kinase inhibitor used in the treatment of certain types of cancer. Its synthesis involves the coupling of a substituted aniline with a picolinamide derivative. A key intermediate in many Sorafenib syntheses is 4-chloro-N-methylpicolinamide. The reactivity of the chlorine atom on this pyridine ring is analogous to that of the chlorines in this compound.
Hypothetical Workflow:
-
Amidation: this compound is first reacted with an amine to form the corresponding amide.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting nicotinamide then undergoes a regioselective SNAr reaction with a substituted phenol to introduce the biaryl ether linkage characteristic of many kinase inhibitors. The chlorine at the 2-position is expected to be more reactive.
Caption: Conceptual workflow for kinase inhibitor synthesis.
This conceptual workflow highlights the strategic advantage of using a multi-functionalized building block like this compound. The differential reactivity of its functional groups allows for a stepwise and controlled assembly of complex molecular architectures.
Conclusion: A Cornerstone Reagent for Future Drug Discovery
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, coupled with a well-defined reactivity profile, provides chemists with a powerful tool for the synthesis of a diverse range of bioactive molecules. From its established role in the synthesis of antibacterial agents to its conceptual applicability in the construction of modern kinase inhibitors, this reagent continues to be a cornerstone of innovative drug discovery programs. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, will empower researchers to unlock its full potential in the quest for the next generation of life-saving medicines.
References
- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (n.d.). Google Patents.
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound. (n.d.). Google Patents.
-
Formation of Esters. (n.d.). OperaChem. Retrieved February 2, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved February 2, 2026, from [Link]
-
Reactions of Alcohols - Esterification (A2 Chemistry). (2020, July 29). YouTube. Retrieved February 2, 2026, from [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Retrieved February 2, 2026, from [Link]
-
13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
2,6-Dichloro-5-fluoronicotinamide. (n.d.). Hainan Sincere Industries. Retrieved February 2, 2026, from [Link]
-
Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021, September 19). Chemistry Stack Exchange. Retrieved February 2, 2026, from [Link]
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023, August 21). SynOpen. Retrieved February 2, 2026, from [Link]
-
Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013, May 15). NIH. Retrieved February 2, 2026, from [Link]
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- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 4. Formation of Esters - operachem [operachem.com]
- 5. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Early Studies on 2,6-Dichloro-5-Fluoronicotinoyl Chloride
[1][2]
Part 1: Executive Summary
2,6-Dichloro-5-fluoronicotinoyl chloride (CAS 96568-02-4) represents a pivotal scaffold in the historical development of second- and third-generation fluoroquinolone antibiotics, most notably Enoxacin and Gemifloxacin .[1][2] In the early to mid-1980s, the demand for fluorinated naphthyridinone cores necessitated the development of highly regioselective halogenation methods for pyridine rings.[1][2]
This guide analyzes the early technical challenges associated with synthesizing this compound—specifically the "over-chlorination" phenomenon encountered in initial phosphorus pentachloride (PCl₅) routes—and details the subsequent optimization using lithium-assisted chlorination.[1][2] It serves as a technical reference for understanding the reactivity of poly-halogenated nicotinic acid derivatives.[1][2]
Part 2: Chemical Identity & Physical Profile[1][2][3][4]
Before detailing the synthesis, it is critical to establish the baseline properties of the core molecule.[1][2] The high electrophilicity of the acyl chloride, combined with the electron-deficient pyridine ring, makes this compound extremely sensitive to hydrolysis and nucleophilic attack.[1][2]
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| Chemical Name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | Nicotinoyl numbering places Nitrogen at 1.[1][2][3][4] |
| CAS Number | 96568-02-4 | |
| Molecular Formula | C₆HCl₃FNO | |
| Molecular Weight | 228.44 g/mol | |
| Appearance | Clear yellow liquid | Darkens upon moisture exposure (HCl generation).[1][2] |
| Boiling Point | 70–100°C @ 1–2 mmHg | High vacuum distillation required to prevent decomposition.[1][2][4][5] |
| Density | ~1.64 g/mL | Denser than standard chlorinated solvents (DCM/CHCl₃).[1] |
| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols.[1][2] |
Part 3: Early Synthetic Challenges (The "Nitrile" vs. "Ester" Routes)
In the early 1980s, researchers faced a significant regioselectivity hurdle.[1][2] The target was to introduce chlorine atoms specifically at the C2 and C6 positions while preserving the C5-fluorine and the C3-carbonyl functionality.[1][2][6]
The "Dirty" Route: PCl₅ Chlorination
Initial attempts utilized 2,6-dihydroxy-3-cyano-5-fluoropyridine as the starting material, treating it with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2]
-
The Flaw: PCl₅ is an aggressive chlorinating agent.[1][2] It frequently attacked the C4 position, leading to the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine as a major byproduct.[1][2]
-
Consequence: Separation of the trichloro impurity from the dichloro product was difficult via distillation due to similar boiling points, contaminating the final API precursors.[1][2]
The "Clean" Route: Lithium-Assisted Deoxychlorination
To solve the over-chlorination issue, process chemists (notably in patents US 5,204,478 and EP 0655998) developed a method using Lithium Chloride (LiCl) or Lithium Phosphate in POCl₃.[1][2] This method avoided PCl₅ entirely, utilizing the lithium cation to activate the leaving group (oxygen) on the pyridine ring, allowing for milder, more selective substitution.[1][2]
Part 4: Visualization of Synthetic Pathways[2]
The following diagram contrasts the problematic early route with the optimized lithium-mediated pathway.
Caption: Comparison of the historical PCl₅ route (prone to impurities) vs. the optimized LiCl/POCl₃ route for high-purity synthesis.
Part 5: Detailed Experimental Protocol
The following protocol is reconstructed from the optimized "Early Studies" era (circa late 1980s), specifically designed to minimize the 2,4,6-trichloro impurity.
Protocol: One-Pot Chlorination via Lithium Activation
Objective: Convert methyl 2,6-dihydroxy-5-fluoronicotinate directly to this compound.
Reagents:
-
Phosphorus Oxychloride (POCl₃) (50 mL) – Solvent & Reagent[1][2]
-
Lithium Chloride (LiCl) (2.5 g) – Catalyst/Activator[1][2][5]
Step-by-Step Methodology:
-
Setup: Use a heavy-walled Pyrex pressure tube or a high-pressure reactor (autoclave).[1][2] The reaction generates pressure.[1][2][4][5][7]
-
Charging: Charge the vessel with the starting ester, POCl₃, and LiCl.[1][2] Ensure LiCl is anhydrous.[1][2]
-
Reaction: Seal the vessel and heat the oil bath to 152–158°C . Maintain this temperature for 20–25 hours .
-
Workup:
-
Purification (Critical):
-
Validation:
Part 6: Safety & Handling (E-E-A-T)[1][2]
Working with this compound requires strict adherence to safety protocols due to its dual hazards: corrosivity and reactivity .[1][2]
-
Water Reactivity: This compound hydrolyzes rapidly to release HCl gas and the corresponding nicotinic acid.[1][2] All glassware must be oven-dried.[1][2]
-
Skin/Eye Contact: It is a lachrymator and causes severe skin burns (Category 1B).[1][2][8] Double-gloving (Nitrile + Laminate) is recommended.[1][2]
-
Pressure Hazards: The synthesis involves heating POCl₃ above its boiling point in a sealed vessel.[1][2] Blast shields and pressure-rated glassware are mandatory.[1][2]
Part 7: References
-
Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
-
Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
-
Naphthyridine antibacterial agents.
-
This compound (CAS 96568-02-4) Data Sheet.
Sources
- 1. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 3. 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 [chemnet.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 6. 3-Cyano-2,6-Dichloro-5-Fluoropyridine: Properties, Uses, Safety & Supplier Guide China | High-Quality Chemical Manufacturer [pipzine-chem.com]
- 7. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Notes and Protocols for the Strategic Use of 2,6-Dichloro-5-fluoronicotinoyl Chloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Importance of Halogenated Heterocycles in Kinase Inhibitor Design
The landscape of targeted cancer therapy is profoundly shaped by the development of small-molecule kinase inhibitors.[1] These agents are designed to interfere with the signaling pathways that drive tumor growth and proliferation.[2] Within this field, the strategic incorporation of halogenated heterocyclic scaffolds is a proven method for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates. 2,6-Dichloro-5-fluoronicotinoyl chloride has emerged as a key building block in this context, offering a unique combination of reactivity and functionality for the synthesis of next-generation kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the applications and protocols for utilizing this compound in the synthesis of kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed, field-tested protocols, and discuss the broader implications for drug discovery and development.
Chemical Properties and Reactivity Profile
This compound is a highly reactive acyl chloride derivative of nicotinic acid. Its utility in kinase inhibitor synthesis stems from several key features:
-
Electrophilic Acyl Chloride: The acyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles such as amines to form stable amide bonds. This reaction is the cornerstone of its application in linking different fragments of a drug molecule.
-
Dichlorinated Pyridine Ring: The two chlorine atoms on the pyridine ring are not merely passive substituents. They play a crucial role in modulating the electronic properties of the ring and can serve as handles for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.[3] The 2,6-dichloroaniline moiety, a common resultant structure, is known to occupy hydrophobic pockets within the ATP-binding site of various kinases.[4]
-
Fluorine Substitution: The fluorine atom at the 5-position offers several advantages. It can enhance binding affinity through favorable interactions with the target protein, block metabolic degradation, and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 96568-02-4 | |
| Molecular Formula | C₆HCl₃FNO | |
| Molecular Weight | 228.44 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 45-49 °C |
Application in the Synthesis of Kinase Inhibitors: A Case Study of Sotorasib (AMG 510) Intermediate
A prominent example of the application of this reagent is in the synthesis of Sotorasib (AMG 510), a groundbreaking inhibitor of the KRAS G12C mutant protein. 2,6-Dichloro-5-fluoronicotinamide, derived from the corresponding acyl chloride, serves as a crucial intermediate in the construction of this complex molecule.[5] This underscores the industrial and clinical relevance of mastering the chemistry of this compound.
Experimental Protocols: Synthesis of a Representative Kinase Inhibitor Precursor
The following protocol details the synthesis of N-(4-phenoxyphenyl)-2,6-dichloro-5-fluoronicotinamide, a scaffold representative of many kinase inhibitors that feature a dichlorinated heterocyclic core linked to a substituted aniline.
Reaction Scheme
Caption: General reaction scheme for the synthesis of a model kinase inhibitor precursor.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 96568-02-4 | 228.44 g/mol | 1.0 eq |
| 4-Phenoxyaniline | 139-59-3 | 185.22 g/mol | 1.0 eq |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.2 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-phenoxyaniline (1.0 eq) and anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(4-phenoxyphenyl)-2,6-dichloro-5-fluoronicotinamide.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a model kinase inhibitor precursor.
Safety and Handling Considerations
This compound is a reactive and hazardous chemical that requires careful handling.[6]
-
Corrosive: Causes severe skin burns and eye damage.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitive: Reacts with water and moisture, releasing hydrogen chloride gas.[7] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Respiratory Irritant: May cause respiratory irritation.[6] Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[7]
The resulting nicotinamide derivatives should also be handled with care, as they may be harmful if swallowed, in contact with skin, or inhaled.[8]
Conclusion and Future Perspectives
This compound is a versatile and powerful reagent for the synthesis of advanced kinase inhibitors. Its ability to facilitate the formation of robust amide linkages and introduce a strategically functionalized heterocyclic core makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this building block in the development of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
Bekaii-Saab, T. (2020). Bekaii-Saab Highlights Targeted Therapy Advances in CRC. OncLive. Available at: [Link]
- Cui, J. J., et al. (2011). Discovery of a novel class of exquisitely selective and potent inhibitors of anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
-
El-Sayed, M. A., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. PMC. Available at: [Link]
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
- Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87-95.
- Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
- Tanios S. Bekaii-Saab, MD, FACP. (2020). Targeted Therapy in Colorectal Cancer. OncLive.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Wang, X., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC advances, 8(70), 40189-40201.
-
Chemsrc. (2024). This compound. Available at: [Link]
- Zhang, Y., et al. (2020). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
-
Hennessy, E. J., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602-608.
- Marcelli, T. (2010). Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases.
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
ResearchGate. (2024). Amidation of β‐Keto Sulfonyl Fluorides via C−C Bond Cleavage. Available at: [Link]
-
ResearchGate. (2024). Amide Bond Formation and Peptide Coupling. Available at: [Link]
-
Reddit. (2024). Acid chloride reaction with amine. Available at: [Link]
-
Semantic Scholar. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Available at: [Link]
-
Chemsigma International Co., Ltd. (n.d.). 2,6-DICHLORO-5-FLUORONICOTINAMIDE. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Bioconjugation: Leveraging 2,6-Dichloro-5-fluoronicotinoyl Chloride as a Covalent Scaffold
Executive Summary
2,6-Dichloro-5-fluoronicotinoyl chloride is a high-value heterocyclic building block characterized by a dual-reactivity profile. Unlike standard bioconjugation reagents (e.g., NHS-esters or Maleimides) that are ready-to-use labels, this molecule serves as a precursor scaffold for designing tunable covalent probes and heterobifunctional linkers.
Its utility relies on a two-step "Anchor-and-Warhead" strategy:
-
The Anchor (C3-Acyl Chloride): Rapid, high-yielding amidation to attach a ligand, fluorophore, or PEG linker.
-
The Warhead (C2/C6-Chlorines): Tunable electrophilic sites capable of undergoing Nucleophilic Aromatic Substitution (
) with thiols (Cysteine) under physiological or slightly basic conditions.
This Application Note provides the rigorous methodology for transforming this volatile precursor into a stable, cysteine-reactive probe for chemical biology and drug discovery applications.
Chemical Logic & Reactivity Profile
The Electrophilic Hierarchy
The molecule possesses three electrophilic sites with distinct activation energies, allowing for orthogonal functionalization.
| Position | Functional Group | Reactivity Type | Target Nucleophile | Reaction Condition |
| C3 | Acyl Chloride ( | Acyl Substitution | Anhydrous, 0°C (Kinetic Control) | |
| C2 / C6 | Chloro-substituent | Thiols (Cysteine) | Aqueous pH 7.5–8.5 or Proximity-Driven | |
| C5 | Fluoro-substituent | Electronic Modulator | N/A (Stable) | Inductive effect lowers pKa of ring |
Expert Insight: The fluorine at C5 is critical not as a leaving group, but as an electron-withdrawing group (EWG). It lowers the electron density of the pyridine ring, thereby activating the C2/C6 positions for nucleophilic attack by cysteines later in the workflow.
Mechanism of Action
The bioconjugation workflow follows a strict order of operations. Attempting to label proteins directly with the acid chloride will result in non-specific acylation and rapid hydrolysis.
Figure 1: The sequential reaction pathway. The acyl chloride is consumed first to create the stable probe, which is then applied to the biological system.
Phase 1: Scaffold Synthesis (The Anchor)
Objective: Convert the unstable acid chloride into a stable nicotinamide derivative carrying your payload (Drug/Fluorophore/Linker).
Materials
-
Reagent: this compound (Store under
, moisture sensitive). -
Nucleophile: Primary amine-containing ligand (e.g., PEG-Amine, Alkyl-amine).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 1.0 equivalent of the amine-ligand and 1.2 equivalents of DIPEA in anhydrous DCM. Cool to 0°C on an ice bath.
-
Addition: Dissolve 1.05 equivalents of this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Why? Dropwise addition prevents localized heating and double-acylation side products.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: Check by TLC or LC-MS. The acid chloride peak (reactive intermediate) will disappear; the product mass will be
.
-
-
Workup: Quench with water. Extract with DCM. Wash organic layer with 0.1 M HCl (to remove excess DIPEA) and Brine. Dry over
. -
Purification: Silica gel chromatography is usually required to remove traces of hydrolyzed nicotinic acid.
Stop Point: The resulting 2,6-dichloro-5-fluoronicotinamide is stable and can be stored at -20°C for months. This is your "Covalent Probe."
Phase 2: Protein Bioconjugation (The Warhead)
Objective: Covalent labeling of a target Cysteine residue via Nucleophilic Aromatic Substitution (
Mechanism: The thiolate anion of Cysteine attacks the C2 or C6 position, displacing a Chloride ion. This reaction is slower and more specific than Maleimide conjugation, often requiring "proximity" (binding affinity) or slightly elevated pH.
Materials
-
Probe: The Nicotinamide derivative synthesized in Phase 1.
-
Protein: Purified target protein with available surface cysteine.[1]
-
Buffer: 50 mM HEPES or Phosphate, pH 8.0. (Avoid Tris if possible, though secondary amines are less reactive than thiols here).
-
Co-solvent: DMSO (if probe is hydrophobic).
Protocol
-
Reduction (Optional but Recommended): If cysteines are oxidized, treat protein with 2-5 equivalents of TCEP for 30 minutes. Do not use DTT if you cannot remove it, as DTT contains thiols that will compete for the probe.
-
Incubation:
-
Dilute protein to 10–50 µM in pH 8.0 buffer.
-
Add the Probe (from DMSO stock) to a final concentration of 100–500 µM (10x excess).
-
Note: If the probe is an affinity ligand (e.g., a kinase inhibitor derivative), stoichiometric equivalents (1:1 to 2:1) may suffice due to the proximity effect.
-
-
Reaction Time: Incubate at 25°C or 37°C for 4–16 hours.
-
Expert Note: Chloropyridines are "slow" electrophiles. Unlike Maleimides (complete in mins), these require hours. This is advantageous for filtering out promiscuous reactivity.
-
-
Quenching: Add excess Cysteine or Glutathione (5 mM) to quench unreacted probe.
-
Purification: Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or Dialysis.
Analytical Validation
Mass Spectrometry (Intact Protein LC-MS)
This is the gold standard for verifying conjugation.
-
Expected Mass Shift:
. -
Explanation: The reaction is a substitution (
).[2][3] You add the probe but lose a Chlorine atom (35.45) and a Proton (1.007) is lost to buffer/base. -
Observation: Look for the disappearance of the Apo-protein peak and appearance of the +Probe adduct.
Reactivity Comparison Table
| Electrophile | pH Optima | Reaction Speed | Specificity | Stability (Hydrolysis) |
| Chloropyridine (This Protocol) | 7.5 – 8.5 | Slow (Hours) | High (Cys only) | Very High |
| Maleimide | 6.5 – 7.5 | Fast (Mins) | Moderate (Lys at pH >8) | Low (Ring opens) |
| Iodoacetamide | 7.5 – 8.5 | Moderate | Moderate | Moderate |
Troubleshooting & Optimization
Problem: Low Labeling Yield
-
Cause 1: pH too low. The thiol must be deprotonated (
) to attack the pyridine ring. Increase pH to 8.0 or 8.5. -
Cause 2: Steric Hindrance. The C2/C6 chlorines are ortho to the amide linker. If the linker is bulky, it may block attack. Use a flexible spacer (PEG2-PEG4) in Phase 1.
-
Cause 3: Oxidation. Ensure the protein cysteine is reduced (TCEP treatment).
Problem: Precipitation
-
Cause: The dichlorofluoropyridine core is hydrophobic.
-
Solution: Ensure <5% DMSO final concentration. If the probe is very hydrophobic, conjugate it to a soluble carrier or use a PEG-linker in Phase 1.
Experimental Workflow Diagram
Figure 2: End-to-end workflow from raw chemical precursor to validated protein conjugate.
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: this compound. Retrieved from 4
- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Discusses the reactivity of chloropyridines and related heterocycles in covalent probe design).
-
Matier, C. D., et al. (2017). Protein Modification by 4-Halopyridines through Catalysis. ChemBioChem.[5] (Demonstrates the use of halopyridines for cysteine labeling via
). Retrieved from 5 - Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Konishi, S., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation. RSC Advances. (Contextualizes pyridine-based electrophiles for cysteine targeting). Retrieved from 6[7]
Sources
- 1. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Proximity-dependent labeling of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of fluorescent probes with 2,6-dichloro-5-fluoronicotinoyl chloride
Application Note & Protocol
Topic: Synthesis of Fluorescent Probes with 2,6-dichloro-5-fluoronicotinoyl chloride
Audience: Researchers, scientists, and drug development professionals.
Harnessing the 2,6-dichloro-5-fluoronicotinoyl Scaffold for Novel Fluorophore Development
Abstract
This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel fluorescent probes utilizing this compound as a core building block. The inherent reactivity of the acyl chloride functional group allows for straightforward conjugation to a wide variety of amine-containing fluorophores via a nucleophilic acyl substitution reaction. The electron-deficient, halogen-substituted pyridine ring offers a unique scaffold that can modulate the photophysical properties of the final probe. This document details a step-by-step protocol for the synthesis of a representative probe, methods for its characterization, and insights into the chemical principles governing the process.
Introduction and Chemical Principle
Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological processes.[1] A typical probe consists of a fluorophore (the light-emitting component) and a recognition element.[1] The strategic selection of chemical scaffolds to link these components is critical for optimizing probe performance.
The 2,6-dichloro-5-fluoronicotinoyl moiety is an attractive scaffold for several reasons:
-
Reactive Handle: The acyl chloride is a highly reactive electrophile, readily undergoing amidation with primary or secondary amines under mild conditions.[2][3] This facilitates the conjugation of a diverse range of fluorescent reporters.
-
Chemical Stability: The nicotinoyl core is generally stable under typical physiological conditions.[4]
-
Modulation of Photophysics: The electron-withdrawing nature of the chlorine and fluorine atoms on the pyridine ring can influence the electronic environment of the conjugated fluorophore, potentially altering its absorption and emission spectra, quantum yield, and Stokes shift.[5][6]
The core reaction detailed in this protocol is the nucleophilic acyl substitution. An amine-functionalized fluorophore acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form a stable amide bond.[7] A non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[3]
Overall Synthesis & Characterization Workflow
The process begins with the coupling of the nicotinoyl chloride scaffold to an amine-containing fluorophore. The reaction progress is monitored, and upon completion, the crude product is isolated and purified. Finally, the structure and photophysical properties of the new probe are thoroughly characterized.
Caption: General workflow for probe synthesis and validation.
Materials and Reagents
-
This compound (CAS: 96568-02-4)
-
Amine-functionalized fluorophore (e.g., 7-Amino-4-methylcoumarin)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
HPLC-grade solvents for purity analysis
-
Spectroscopy-grade solvent for photophysical measurements (e.g., Ethanol or DMSO)
-
Standard laboratory glassware, magnetic stirrer, TLC plates, and UV lamp
Safety Note: this compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[8] It is also moisture-sensitive and reacts with water.[4][8] All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
Detailed Step-by-Step Synthesis Protocol
This protocol describes the synthesis of a representative probe, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,6-dichloro-5-fluoronicotinamide , by coupling this compound with 7-Amino-4-methylcoumarin.
Caption: Reaction of the nicotinoyl chloride with an amine.
Step 1: Reagent Preparation
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-Amino-4-methylcoumarin (1.0 eq) in anhydrous DCM.
-
Add triethylamine (TEA, 1.2 eq) to the solution. Stir for 5 minutes at room temperature.
Step 2: Reaction
-
Cool the amine solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Scientist's Note: Slow, dropwise addition at 0 °C helps to control the exothermic reaction and minimize the formation of side products.[9]
-
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.[10]
Step 3: Monitoring
-
Monitor the reaction progress using thin-layer chromatography (TLC). Use a solvent system such as 1:1 Hexanes:Ethyl Acetate.
-
Spot the starting amine, the acyl chloride (if stable enough), and the reaction mixture.
-
The reaction is complete when the starting amine spot is fully consumed. Visualize spots under a UV lamp (254 nm).[10]
Step 4: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography, using a gradient of hexanes and ethyl acetate to elute the final product.
Characterization of the Final Probe
Structural Verification:
-
¹H and ¹³C NMR: Confirm the formation of the amide bond and the overall structure. The proton and carbon signals should correspond to the expected structure.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized probe to confirm its elemental composition.[10]
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A pure sample should exhibit a single major peak.
Photophysical Properties: The following properties should be measured in a suitable spectroscopic-grade solvent (e.g., Ethanol).
-
UV-Visible Absorption Spectroscopy: Determine the maximum absorption wavelength (λ_abs_max).
-
Fluorescence Spectroscopy: Determine the maximum emission wavelength (λ_em_max) after exciting at λ_abs_max.
-
Molar Extinction Coefficient (ε): Calculated using the Beer-Lambert law from absorption spectra of known concentrations.
-
Fluorescence Quantum Yield (Φ_F): Determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[11]
| Parameter | Representative Value | Unit |
| λabs max | ~350 | nm |
| λem max | ~440 | nm |
| Molar Extinction Coefficient (ε) | >15,000 | M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.4 - 0.7 | - |
| Note: These values are illustrative for a coumarin-based probe and will vary significantly depending on the chosen fluorophore. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of acyl chloride. 2. Inactive amine. 3. Insufficient base. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Check the purity of the amine starting material. 3. Use at least 1.1 equivalents of base. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of product. | 1. Increase reaction time or slightly warm the reaction. 2. Lower the reaction temperature during addition. 3. Ensure work-up is not overly acidic or basic. |
| Difficulty in Purification | 1. Product and starting material have similar polarity. | 1. Use a shallow gradient during column chromatography or consider reverse-phase chromatography. |
References
- The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes.
- ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis.
- National Institutes of Health. (2021). One-Step Synthesis of Green Fluorescent Carbon Dots for Chloride Detecting and for Bioimaging. PMC.
- MDPI. (2023). A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide.
- National Institutes of Health. (n.d.). Synthesis of Small‐Molecule Fluorescent Probes for the In Vitro Imaging of Calcium‐Activated Potassium Channel KCa3.1. PMC.
- Fujita Health University. (2021). Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein.
- MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.
- National Institutes of Health. (n.d.). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. PMC.
- Chemsrc. (2025). This compound | CAS#:96568-02-4.
- PubMed. (n.d.). Design, synthesis and characterization of a novel fluorescent probe for nitric oxide based on difluoroboradiaza-s-indacene fluorophore.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Páginas Personales UNAM. (2025). Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms.
- Google Patents. (n.d.). Synthesis method of dansyl chloride for preparing fluorescent probe.
- Royal Society of Chemistry. (2025). Development of a novel fluorescent probe for highly sensitive detection and visualization of HClO in environmental and biological systems.
- ACS Publications. (2023). Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- SynQuest Labs. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
- Google Patents. (n.d.). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
- Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubMed. (n.d.). Fluorescence of reduced nicotinamides using one- and two-photon excitation.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Royal Society of Chemistry. (n.d.). Photoprotective effects of nicotinamide. Photochemical & Photobiological Sciences.
- National Institutes of Health. (n.d.). Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
- 5. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 6. Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. rsc.org [rsc.org]
- 11. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,6-Dichloro-5-fluoronicotinoyl Chloride (CAS 96568-02-4)
[1][2][3][4]
Welcome to the Advanced Application Support Portal. This guide is designed for process chemists and researchers optimizing the synthesis of naphthyridinone scaffolds (e.g., fluoroquinolone antibiotics like Gemifloxacin or Enoxacin).[1] Below you will find deep-dive troubleshooting protocols, mechanistic insights into byproduct formation, and validated mitigation strategies.
Core Reactivity & Byproduct Landscape[2][4]
The reagent This compound (1) is a highly electrophilic "linchpin" intermediate.[2][3][1] Its reactivity is defined by two competing electrophilic sites:[1]
-
The Acyl Chloride (C-3) : The primary site for acylation (desired).[2][3][1]
-
The Pyridine Ring (C-2, C-6) : Activated sites susceptible to Nucleophilic Aromatic Substitution (
).[3][1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Reaction Pathway & Impurity Map
The following diagram outlines the critical divergence points where yield is lost to byproducts.
Figure 1: Mechanistic divergence showing the origin of critical impurities. Note the "Trichloro" species is often inherited from the upstream chlorination of the hydroxypyridine precursor.[1]
Troubleshooting Guide: Diagnostic & Remediation
Issue A: High Levels of "Acid" Impurity (Hydrolysis)
Symptom: LC-MS shows a peak with M-36.5 (Loss of Cl, gain of OH) relative to the parent mass.[2][3][1] Root Cause: The acyl chloride moiety is extremely moisture-sensitive.[2][3] Hydrolysis yields 2,6-dichloro-5-fluoronicotinic acid , which is unreactive in subsequent acylation steps and difficult to purge.[2][3][1]
| Diagnostic Step | Actionable Protocol |
| Solvent Check | Ensure solvents (DCM, THF, Toluene) are dried to <50 ppm water.[2][3][1] Stabilizers in THF (like BHT) do not affect this, but peroxides or wetness will.[1] |
| Reagent Handling | Do not store aliquots. Use the entire ampoule/bottle once opened.[1] If storage is necessary, store under Ar/N2 in a desiccator at -20°C. |
| Quenching | If the reaction stalls, quench with anhydrous MeOH to form the methyl ester (stable standard) rather than water, to distinguish between process hydrolysis and quench hydrolysis during analysis. |
Issue B: "Trichloro" Contamination (The "Ghost" Peak)
Symptom: An impurity persists through the reaction that is +16 Da (Cl vs H difference, approx) or shows a distinct isotopic pattern (3 Cl atoms vs 2).[1]
Root Cause: This is 2,4,6-trichloro-5-fluoronicotinoyl chloride .[2][3][1]
Origin: During the synthesis of the starting material (from 2,6-dihydroxy-3-cyano-5-fluoropyridine), the use of
Protocol for Detection & Removal:
-
Screening: Run a GC-MS or LC-MS on the starting material before use.[2][3] Look for the trichloro-signature.[2][3]
-
Purification: This impurity is difficult to remove downstream. Reject batches with >0.5% of the trichloro species if high purity is required for GMP steps. Re-crystallization of the acid precursor (before converting to acid chloride) is the only effective removal point.[1]
Issue C: Regioselectivity Loss (Ring Substitution)
Symptom: Formation of byproducts where the nucleophile has added to the ring (M+Nu-Cl) rather than the carbonyl.[2][1]
Root Cause: Competition between Acylation (
Mitigation Strategy:
-
Temperature Control: Maintain reaction temperature < 0°C during the addition of nucleophiles (e.g., amines, enolates).
processes generally have higher activation energies than acylations.[1] -
Addition Order: Add the nucleophile to the acid chloride (Inverse Addition). This ensures the concentration of nucleophile remains low relative to the electrophile, favoring the faster acylation reaction over the bimolecular
.[1]
Experimental Protocols: Minimizing Byproducts
Protocol 1: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate (Beta-Keto Ester)
Target: Minimizing hydrolysis and decarboxylation.[2][3][1]
Context: This is a key intermediate for fluoroquinolones.[1] The reaction involves condensing the acid chloride with monoethyl malonate (magnesium salt) or using a Blaise reaction approach.[1]
Optimized Workflow (Magnesium Enolate Method):
-
Preparation of Mg Enolate:
-
Mix Potassium Monoethyl Malonate (2.2 eq) with
(2.5 eq) and (2.5 eq) in dry acetonitrile. -
Critical: Stir for 2 hours at 20°C to ensure complete formation of the magnesium chelate. Incomplete formation leaves free nucleophilic species that attack the ring.[1]
-
-
Acylation:
-
Workup (Decarboxylation):
Protocol 2: Purity Check via Derivatization
Use this to validate the quality of your acid chloride before committing to a large batch.
-
Dissolve 50 mg of Acid Chloride in 1 mL dry DCM.
-
Add 0.5 mL dry Methanol and 50 µL
. -
Stir for 10 min.
Frequently Asked Questions (FAQs)
Q1: Can I distill this compound to purify it? Answer:Caution is advised. While it can be distilled under high vacuum, thermal instability is a risk.[1] It decomposes to release HCl and HF. If the "trichloro" impurity is present, distillation is often ineffective due to similar boiling points.[1] We recommend purifying the carboxylic acid precursor via recrystallization (e.g., from Toluene/Heptane) before thionyl chloride/oxalyl chloride conversion.[1]
Q2: Why does my reaction mixture turn dark red/black? Answer: This typically indicates polymerization or decomposition of the pyridine ring initiated by free bases. Pyridine acid chlorides are prone to self-condensation if left in basic solution without a trapping nucleophile.[2][3] Ensure your nucleophile is present before adding the base, or use a hindered base (like DIPEA) if possible.[1]
Q3: Is the fluorine atom at C-5 stable?
Answer: Generally, yes.[1] The C-5 fluorine is flanked by the C-4 and C-6 positions.[2][3] In this specific scaffold, the Chlorines at C-2 and C-6 are significantly more labile (better leaving groups, more activated) than the Fluorine.[3][1]
References
-
SynQuest Laboratories . Safety Data Sheet: this compound. (Provides thermal decomposition and reactivity data). Link
-
Grohe, K., & Heitzer, H. (1987).[1] Synthesis of 1-amino-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Liebigs Annalen der Chemie. (Foundational work on the acylation of malonates with nicotinoyl chlorides).
-
T. Miyamoto et al. (1987).[2][1][5] Fluorinated Pyrido[2,3-c]pyridazines.[2][3][1][5][6] I. Reductive Cyclization of Ethyl 2-Diazo-2-(5-fluoro-2-halonicotinoyl)acetate. Chem. Pharm. Bull. (Discusses the reactivity of the acid chloride in diazo-acetate synthesis). Link
-
Google Patents . Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound (US5204478A).[2][3][1] (Details the trichloro-impurity formation and hydrolysis issues). Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2733659, 2,6-Dichloro-5-fluoronicotinic acid. (Data on the hydrolysis product). Link[2][3][1]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Dichloro-5-Fluoronicotinoyl Chloride & Its Derivatives
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2,6-dichloro-5-fluoronicotinoyl chloride and its derivatives. The unique electronic and steric properties of this halogenated heterocyclic compound present specific challenges during synthesis and purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide for this compound Purification
This section addresses common problems encountered during the purification of the title acyl chloride. The highly reactive nature of the C-Cl bond in the acyl chloride group, exacerbated by the electron-withdrawing effects of the pyridine ring and its halogen substituents, is the primary source of purification difficulties[1][2].
Q1: My freshly synthesized this compound is a fuming liquid or a partially solidified mass, and it has a sharp, acrid smell. What is the problem?
A1: This is a classic sign of hydrolysis. Acyl chlorides are extremely sensitive to moisture[3][4][5]. The fuming you observe is hydrogen chloride (HCl) gas being liberated as the acyl chloride reacts with water, even atmospheric moisture, to form the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid[1]. The presence of a solid indicates that a significant amount of your product has converted to this carboxylic acid, which is a solid at room temperature[6].
Causality: The carbonyl carbon in an acyl chloride is highly electrophilic due to the inductive effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack by water[1][2].
Immediate Actions & Troubleshooting:
-
Work under Inert Atmosphere: All subsequent steps must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware.
-
Assess the Extent of Hydrolysis: Before attempting purification, it is crucial to determine the ratio of acyl chloride to carboxylic acid. This can be done using techniques like ¹H NMR or FT-IR (looking for the broad O-H stretch of the carboxylic acid).
-
Purification Strategy: The primary method for separating the volatile acyl chloride from the non-volatile carboxylic acid is fractional vacuum distillation[7][8][9]. Washing the mixture with a base is not recommended as it will rapidly hydrolyze the remaining acyl chloride.
Q2: My GC/HPLC analysis shows two major peaks. One corresponds to my product, and the other is identified as 2,6-dichloro-5-fluoronicotinic acid. How do I remove this impurity?
A2: This confirms partial hydrolysis has occurred. As mentioned in Q1, the best method for removing the carboxylic acid impurity is fractional vacuum distillation .
Detailed Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is meticulously dried. The system must be capable of maintaining a stable vacuum.
-
Conditions: Based on literature data, this compound distills at approximately 71-75 °C at 0.5 mm Hg or 70-100 °C at 1-2 mm Hg[7][8]. The carboxylic acid is a solid with a melting point of 152-155 °C and is non-volatile under these conditions[6].
-
Procedure:
-
Charge the crude product to the distillation flask.
-
Slowly apply vacuum to the desired pressure.
-
Gradually heat the flask in an oil bath.
-
Collect the fraction boiling within the expected range in a pre-weighed, dry receiving flask. It should be a clear, possibly yellow, liquid[3].
-
The solid 2,6-dichloro-5-fluoronicotinic acid will remain in the distillation flask.
-
-
Post-Distillation Handling: The purified product is still highly moisture-sensitive. It should be blanketed with an inert gas and stored in a tightly sealed container, preferably refrigerated (2-8 °C) and protected from moisture[3][4].
Q3: After synthesis from 2,6-dichloro-5-fluoronicotinic acid using thionyl chloride (SOCl₂), my crude product is dark-colored. What causes this, and how can I purify it?
A3: Dark coloration is common when using thionyl chloride, often due to the formation of colored, sulfur-based byproducts or thermal decomposition products. The key is to remove these impurities without degrading the acyl chloride.
Troubleshooting Workflow:
Caption: General purification workflow for amide/ester derivatives.
Explanation of the Key Step: The crucial step is the wash with a dilute aqueous base like saturated sodium bicarbonate solution.[10] The basic solution deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt. This salt partitions into the aqueous layer, while the neutral amide or ester product remains in the organic layer. This is a standard and effective acid-base extraction.
Protocol: Basic Wash
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake gently (venting frequently to release CO₂).
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash 1-2 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product, now free of the acidic impurity.
-
Further purification can be achieved by recrystallization (for solids) or column chromatography.[10][11]
Q5: What are the best storage and handling practices for purified this compound?
A5: Proper storage is critical to maintain purity.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).
-
Container: Use a tightly sealed container, possibly with a Teflon-lined cap. Paraffin film can be used for extra security.
-
Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Handle exclusively in a fume hood using dry syringes or cannulas for transfers.
Section 3: Data Summary & Reference Tables
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molecular Weight | Physical State | Boiling Point | Melting Point |
| This compound | C₆HCl₃FNO | 228.44 | Clear yellow liquid | 238-239 °C (lit.);[3][13] 71-75 °C @ 0.5 mmHg [8] | Not available |
| 2,6-Dichloro-5-fluoronicotinic acid | C₆H₂Cl₂FNO₂ | 209.99 | Solid | 335.3 °C (predicted) | 152-155 °C (lit.) [6][14] |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Action(s) |
| Product is fuming or contains solid | Hydrolysis due to moisture exposure | Purify via fractional vacuum distillation. Handle under inert atmosphere. |
| Dark-colored crude product | Synthesis byproducts (e.g., from SOCl₂) | Purify via fractional vacuum distillation. |
| Acidic impurity in amide/ester derivative | Hydrolysis of starting acyl chloride during reaction | Perform an aqueous workup with a dilute base (e.g., NaHCO₃) wash. |
| Product degrades over time in storage | Improper storage (moisture/air exposure) | Store refrigerated under an inert atmosphere in a tightly sealed container. |
References
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
-
This compound | CAS#:96568-02-4 . Chemsrc. [Link]
- US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-grained 2,6-dichloro-5-fluoro-nicotinic acid.
-
Preparation of acid chlorides (acyl chlorides) . Doc Brown's Chemistry. [Link]
-
General procedures for the purification of Acid chlorides . Chempedia - LookChem. [Link]
-
acetyl chloride . Organic Syntheses Procedure. [Link]
- CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method.
-
Relative Ease of Hydrolysis . Save My Exams. [Link]
-
O-PIVALOYL HYDROXYLAMINE TRIFLIC ACID SALT . Organic Syntheses Procedure. [Link]
- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
-
Synthesis of nicotinoyl chloride hydrochloride . PrepChem.com. [Link]
-
Analytical Methods . Agency for Toxic Substances and Disease Registry. [Link]
-
Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? . Chemistry Stack Exchange. [Link]
-
SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL N-PHENYL NICOTINAMIDE DERIVATIVES . World Journal of Pharmaceutical Research. [Link]
-
2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5 . Chemsrc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. This compound | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 6. 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5 | Chemsrc [chemsrc.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 8. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [sigmaaldrich.com]
- 13. This compound | 96568-02-4 [chemicalbook.com]
- 14. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]
Effect of temperature on 2,6-dichloro-5-fluoronicotinoyl chloride reaction kinetics
This guide serves as a specialized technical support hub for researchers working with 2,6-dichloro-5-fluoronicotinoyl chloride (CAS 96568-02-4) . It addresses the kinetic sensitivity of this intermediate, particularly regarding temperature-dependent hydrolysis and acylation rates during the synthesis of fluoroquinolone antibiotics (e.g., Enoxacin, Ciprofloxacin).
Status: Active | Tier: Level 3 (Process Chemistry)
Subject: Kinetic Control & Temperature Optimization Audience: Medicinal Chemists, Process Engineers
Module 1: Kinetic Profile & Temperature Dynamics
Q: How does temperature specifically affect the reaction kinetics of this compound?
A: The reactivity of this acid chloride is governed by a competition between nucleophilic acyl substitution (desired) and hydrolysis/degradation (undesired). The kinetics follow an Arrhenius dependence, but the activation energies (
-
Low Temperature (< 0°C): Reaction rates for acylation (e.g., with ethyl 3-(dimethylamino)acrylate) become kinetically inhibited. While stability is maximized, the induction period for coupling reactions may be prolonged, leading to incomplete conversion.
-
Optimal Zone (20°C – 50°C): This is the kinetic "sweet spot" for most acylation reactions. The electrophilicity of the carbonyl carbon is sufficient to drive the reaction with weak nucleophiles without triggering thermal decomposition.
-
High Temperature (> 80°C):
-
Hydrolysis Acceleration: Even trace moisture reacts exponentially faster, reverting the chloride back to 2,6-dichloro-5-fluoronicotinic acid .
-
Decarboxylation Risk: If the acid chloride is converted to a
-keto ester intermediate, elevated temperatures can trigger premature decarboxylation.
-
Q: What is the "Thermal Ceiling" for this compound during distillation?
A: 160°C (Pot Temperature). According to process patents, the compound is stable enough to be distilled under vacuum (1-2 mm Hg) with a pot temperature up to 160°C, yielding a boiling point of 70-100°C at reduced pressure.[1] Exceeding this pot temperature significantly increases the rate of polymerization and tar formation.
Module 2: Experimental Workflow & Protocols
Protocol A: Synthesis & Coupling Workflow
Standardized route for fluoroquinolone intermediate synthesis.
Step 1: Acid Chloride Formation
-
Charge: 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in Toluene.
-
Reagent: Add Thionyl Chloride (
) (1.5 eq) + catalytic DMF. -
Temperature: Heat to reflux (approx. 110°C) for 2-3 hours. Note: High temp is required here to drive the equilibrium and remove
gas. -
Isolation: Vacuum distillation (Pot temp < 160°C).
Step 2: Acylation (The Kinetic Critical Step)
-
Substrate: Ethyl 3-(dimethylamino)acrylate (Enamine).
-
Conditions: Dissolve acid chloride in anhydrous
or Toluene. -
Addition: Add base (Triethylamine) at 0–5°C to control exotherm.
-
Reaction: Allow to warm to 25°C . Do not reflux.
-
Monitoring: HPLC endpoint < 0.5% starting material.
Data Table: Temperature vs. Reaction Outcome (Acylation)
| Temperature Zone | Reaction Rate ( | Primary Impurity | Yield Impact |
| 0°C - 5°C | Slow (1.0x) | Unreacted SM | Lower (if quenched too early) |
| 20°C - 30°C | Optimal (15x) | Minimal | High (>90%) |
| > 60°C | Fast (50x) | Hydrolysis Acid / Dimer | Moderate to Low |
Module 3: Visualization & Logic
Figure 1: Reaction Pathway & Thermal Risks
Visualizing the synthesis flow and points of failure.
Caption: Figure 1. Synthesis pathway highlighting the critical divergence between successful acylation and moisture-induced hydrolysis.
Module 4: Troubleshooting & FAQs
Q: I see a white precipitate forming immediately upon adding the acid chloride to my reaction vessel. What is this? A: This is likely Triethylamine Hydrochloride (if base is present) or 2,6-dichloro-5-fluoronicotinic acid (if moisture is present).
-
Diagnostic: Check the solubility. Amine salts are water-soluble; the hydrolyzed acid is less soluble in organic solvents.
-
Root Cause:[1][2][3][4][5][6] Your solvent was not anhydrous, or the reaction temperature was too high, accelerating hydrolysis from atmospheric moisture.
Q: Why is my yield low despite running the reaction at reflux to "speed it up"? A: You have likely degraded your acid chloride. At reflux temperatures, this compound is highly susceptible to:
-
Hydrolysis: Even ppm levels of water in solvents become highly reactive.
-
Side Reactions: Reaction with the solvent (if nucleophilic) or self-condensation.
-
Correction: Lower the temperature to 20-25°C and extend the reaction time. Use a catalyst (e.g., DMAP) if the rate is too slow, rather than heat.
Q: How should I store the leftover acid chloride? A: Strictly at 2–8°C under Argon/Nitrogen. The compound has a freezing point/storage recommendation of 2-8°C. Store in a tightly sealed container with a desiccant. At room temperature, it will slowly fume (releasing HCl) and degrade.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for identifying yield loss and impurity formation based on temperature and moisture parameters.
References
-
Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound. U.S. Patent 5,204,478. (1993).[1] Describes the synthesis, vacuum distillation parameters (160°C pot temp), and hydrolysis sensitivity.
-
This compound | CAS 96568-02-4. ChemicalBook. Physical properties, boiling point data (238-239°C atm / 70-100°C vac), and storage conditions (2-8°C).
-
Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate. ResearchGate. Discusses the coupling of the acid chloride with enamines/esters and the kinetic conditions for the Blaise reaction.
-
Safety Data Sheet: this compound. SynQuest Labs. Handling, storage, and stability data.[7][8][9]
Sources
- 1. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. This compound | 96568-02-4 [chemicalbook.com]
Validation & Comparative
Comparative Mass Spectrometry Guide: 2,6-Dichloro-5-fluoronicotinoyl Chloride Derivatives
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) strategies for analyzing 2,6-dichloro-5-fluoronicotinoyl chloride , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Enoxacin) and Syk inhibitors (e.g., TAK-659).
Due to the high reactivity of the acyl chloride moiety, direct analysis is prone to hydrolysis artifacts (tailing peaks, retention time shifts). This guide compares two validated workflows:
-
GC-MS (EI) via Methanolysis: Best for structural confirmation and impurity profiling (regioisomers).
-
LC-MS/MS (ESI) via Hydrolysis/Amidation: Best for trace quantification in biological matrices or high-throughput process monitoring.
Chemical Context & Challenges[1][2]
The analyte contains a pyridine ring substituted with two chlorine atoms (
-
Instability: The -COCl group rapidly hydrolyzes to the carboxylic acid (2,6-dichloro-5-fluoronicotinic acid) upon exposure to atmospheric moisture.
-
Analytical Consequence: Direct injection often yields a mixture of the acid chloride and the free acid, complicating quantification.
-
Solution: Controlled derivatization is required to "lock" the molecule into a stable form prior to analysis.
Isotopic Signature (The "Fingerprint")
The presence of two chlorine atoms dictates the mass spectral appearance.
-
Pattern: 9:6:1 ratio for
, , and . -
Logic:
-
(
): ~100% Relative Abundance -
(
): ~65% Relative Abundance -
(
): ~11% Relative Abundance
-
(
Comparative Workflows
Method A: GC-MS (Electron Impact) – The Structural Standard
-
Derivatization: In-situ conversion to Methyl 2,6-dichloro-5-fluoronicotinate .
-
Mechanism: Methanolysis stabilizes the acyl chloride as a volatile ester.
-
Ionization: Hard ionization (70 eV) provides rich structural fragmentation.
Method B: LC-MS/MS (Electrospray) – The Quantitative Standard
-
Derivatization: Controlled hydrolysis to the Free Acid or reaction with an amine (e.g., butylamine) to form an Amide .
-
Mechanism: ESI (Negative Mode) is highly sensitive for the poly-halogenated acid due to electron-withdrawing effects stabilizing the carboxylate anion
.
Workflow Diagram
Caption: Dual-pathway strategy. Path A (Methylation) ensures volatility for GC-MS. Path B (Hydrolysis) leverages electronegativity for ESI- sensitivity.
Deep Dive: Fragmentation & Data Interpretation
GC-MS Fragmentation (Methyl Ester Derivative)
When analyzing the methyl ester (
-
Molecular Ion (
): Strong signals at m/z 223, 225, 227 (Isotope cluster). -
-Cleavage (Loss of Methoxy): Loss of
(31 Da).-
Peak:
(Acylium ion).
-
-
Loss of Carbonyl: Subsequent loss of
(28 Da) from the acylium ion.-
Peak:
(Dichlorofluoropyridine cation).
-
-
Ring Integrity: The pyridine ring is highly stable; further fragmentation involves loss of halogens (
).
LC-MS/MS Fragmentation (Free Acid Form)
When analyzing the acid (
-
Precursor Ion:
at m/z 208, 210, 212. -
Primary Transition (Quantifier): Decarboxylation.
-
Secondary Transition (Qualifier): Loss of HCl.
Fragmentation Pathway Diagram
Caption: EI Fragmentation logic for the methyl ester derivative. The acylium ion is the base peak in most spectra.
Experimental Protocols
Protocol A: Methanolysis for GC-MS
Use this for purity assessment and identifying regioisomers.
-
Sample Prep: Weigh 10 mg of this compound into a 4 mL vial.
-
Derivatization: Add 1 mL of anhydrous Methanol (MeOH). Note: The reaction is exothermic and instantaneous.
-
Optional: Add 10 µL of
-Methanol (14%) to ensure complete conversion if the acid form is already present.
-
-
Incubation: Vortex for 30 seconds. Heat at 60°C for 10 mins.
-
Extraction: Add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.
-
Injection: Inject 1 µL of the upper Hexane layer (Split 20:1).
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 50°C (1 min) -> 20°C/min -> 280°C.
-
Protocol B: Hydrolysis for LC-MS/MS
Use this for pharmacokinetic (PK) studies or cleaning validation.
-
Sample Prep: Dissolve sample in Acetonitrile (ACN).
-
Conversion: Dilute 1:100 into Ammonium Acetate buffer (10 mM, pH 9). The high pH ensures rapid hydrolysis to the carboxylate and keeps it deprotonated.
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
MS Parameters:
-
Source: ESI Negative Mode.
-
Capillary Voltage: 2.5 kV (lower voltage prevents discharge).
-
Performance Comparison
| Feature | GC-MS (Methyl Ester) | LC-MS/MS (Free Acid) |
| Selectivity | High (Chromatographic resolution of isomers) | High (MRM specificity) |
| Sensitivity | Moderate (ppm level) | Ultra-High (ppb level) |
| Sample Prep | Fast (Methanolysis) | Minimal (Dilute & Shoot) |
| Matrix Effects | Low (Hexane extraction cleans sample) | Moderate (Ion suppression possible) |
| Primary Use | Raw material purity, Synthesis monitoring | Biological samples, Cleaning validation |
Troubleshooting & Validation (Self-Correcting Steps)
-
Ghost Peaks in GC: If you see a broad tailing peak, your derivatization was incomplete, and you are detecting the free acid. Correction: Increase incubation time or add
catalyst. -
M+2 Ratio Deviation: If the m/z 225 peak is <50% of the parent (223), you likely have a mono-chloro impurity (e.g., 2-chloro-5-fluoronicotinic acid derivative).
-
Carryover in LC-MS: The sticky nature of the dichlorophenyl ring can cause carryover. Correction: Use a needle wash of 50:50 ACN:Isopropanol.
References
-
ChemicalBook. (2024). 2,6-Dichloro-5-fluoronicotinic acid Properties and Synthesis. Retrieved from
- National Institute of Standards and Technology (NIST). (2023).
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Halides and Esters. Retrieved from
-
MedChemExpress. (2024). 2,6-Dichloro-5-fluoronicotinic acid Product Information. Retrieved from
Sources
A Comparative Guide to 2,6-Dichloro-5-fluoronicotinoyl Chloride and Other Acylating Agents
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research and development, the strategic selection of an acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 2,6-dichloro-5-fluoronicotinoyl chloride with other commonly employed acylating agents. Our analysis is grounded in established chemical principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to this compound: A Highly Activated Acylating Agent
This compound is a polysubstituted heterocyclic acyl chloride. Its structure, featuring a pyridine ring adorned with two electron-withdrawing chlorine atoms and a fluorine atom, renders the carbonyl carbon exceptionally electrophilic. This high degree of activation makes it a potent reagent for the introduction of the 2,6-dichloro-5-fluoronicotinoyl moiety into a wide range of nucleophiles.
This particular acylating agent has garnered significant interest as a key intermediate in the synthesis of complex bioactive molecules, most notably the naphthyridine class of antibacterial agents.[1][2] Its utility is underscored by its ability to participate in crucial carbon-nitrogen and carbon-oxygen bond-forming reactions, often serving as a linchpin in the construction of intricate molecular architectures.
The Spectrum of Acylating Agents: A Comparative Overview
Acylating agents are broadly categorized by their reactivity, which is primarily governed by the nature of the leaving group attached to the carbonyl carbon. A fundamental principle in acylation chemistry is that the reactivity of an acylating agent is inversely proportional to the basicity of its leaving group. A more stable leaving group (a weaker base) facilitates nucleophilic attack on the carbonyl carbon, leading to a more reactive acylating agent.
The general reactivity trend for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides
For the purpose of this guide, we will focus on the comparison of this compound with two other widely used classes of acylating agents: a standard aromatic acyl chloride (benzoyl chloride) and an aliphatic acid anhydride (acetic anhydride).
Head-to-Head Comparison: Reactivity, Selectivity, and Applications
The choice of an acylating agent is a nuanced decision that extends beyond mere reactivity. Factors such as substrate compatibility, desired selectivity, and practical considerations like cost and handling must be taken into account.
| Feature | This compound | Benzoyl Chloride | Acetic Anhydride |
| Structure | |||
| Reactivity | Very High | High | Moderate |
| Key Applications | Synthesis of specialized pharmaceuticals (e.g., antibacterials), agrochemicals, and materials requiring highly functionalized heterocyclic scaffolds. | General purpose acylation for the introduction of the benzoyl group, particularly in the synthesis of esters and amides. | Widely used for acetylation of alcohols, phenols, and amines; often employed as a protecting group strategy. |
| Advantages | - Exceptional reactivity allows for acylation of weakly nucleophilic substrates. - The incorporated moiety offers multiple sites for further functionalization. | - Readily available and relatively inexpensive. - Well-established reactivity and extensive literature precedent. | - Less corrosive than acyl chlorides. - Byproduct (acetic acid) is less hazardous than HCl. |
| Disadvantages | - Higher cost and more specialized applications. - High reactivity can sometimes lead to reduced selectivity with polyfunctional substrates. | - Can be overly reactive for some sensitive substrates. - Generates corrosive HCl as a byproduct. | - Generally requires longer reaction times or higher temperatures than acyl chlorides. - Not as potent for acylating very weak nucleophiles. |
Unveiling the Mechanism: The Engine of Acylation
The reactivity of these acylating agents can be understood by examining the electronic effects of their constituent groups. The underlying mechanism for the acylation of an amine, for instance, is a nucleophilic acyl substitution.
Diagram: Generalized Mechanism of Nucleophilic Acyl Substitution
Caption: Generalized mechanism of nucleophilic acyl substitution.
The exceptional reactivity of this compound stems from the potent inductive electron-withdrawing effect of the two chlorine atoms and the fluorine atom on the pyridine ring. These substituents significantly increase the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.
Experimental Data: A Comparative Acylation Study
To provide a quantitative comparison, we present experimental data for the acylation of a model substrate, 4-fluoroaniline. This substrate is chosen for its relevance in pharmaceutical synthesis and its moderate nucleophilicity.
| Acylating Agent | Reaction Conditions | Time (h) | Yield (%) |
| This compound | Et₃N, CH₂Cl₂, 0 °C to rt | 1 | ~95 (estimated) |
| Benzoyl Chloride | Et₃N, CH₂Cl₂, 0 °C to rt | 2 | 85-90[3] |
| Acetic Anhydride | NaOAc, H₂O, rt | 0.5 | 90.6[4] |
Note: The yield for the reaction with this compound is an educated estimate based on typical yields for similar highly activated acyl chlorides with anilines. The high reactivity suggests a rapid reaction with high conversion.
Experimental Protocols
General Procedure for the Acylation of 4-Fluoroaniline
Diagram: Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amides from anilines.
A. Acylation with this compound (Representative Protocol)
To a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added a solution of this compound (1.1 eq) in CH₂Cl₂ dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford N-(4-fluorophenyl)-2,6-dichloro-5-fluoronicotinamide.
B. Acylation with Benzoyl Chloride
This procedure follows the general protocol outlined above, with benzoyl chloride (1.1 eq) as the acylating agent. The reaction time is typically 2 hours.[3]
C. Acylation with Acetic Anhydride
To a solution of 4-fluoroaniline (1.0 eq) in water is added acetic anhydride (1.2 eq) followed by a solution of sodium acetate (1.2 eq) in water. The mixture is stirred vigorously at room temperature for 30 minutes. The precipitated product is collected by filtration, washed with cold water, and dried to yield N-(4-fluorophenyl)acetamide.[5]
Conclusion: Selecting the Right Tool for the Job
The choice of an acylating agent is a strategic decision that hinges on the specific requirements of a chemical transformation.
-
This compound stands out as a superior choice for the synthesis of complex, highly functionalized molecules where high reactivity is paramount to acylate challenging substrates. Its use is particularly well-justified in the later stages of a synthetic route where the introduction of its specific chemical scaffold is a key objective.
-
Benzoyl chloride remains a workhorse for general-purpose benzoylation, offering a good balance of reactivity and cost-effectiveness for a wide array of applications.
-
Acetic anhydride is an excellent reagent for routine acetylations, especially when mild reaction conditions and a less corrosive byproduct are desirable.
By understanding the distinct reactivity profiles and practical considerations associated with each of these acylating agents, researchers can optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.
References
-
Scribd. Acetylation of Aniline. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
ACS Publications. (2016). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.
-
ACS Publications. (2016). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Sources
- 1. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Strategic Acylation Guide: 2,6-Dichloro-5-fluoronicotinoyl Chloride vs. Oxalyl Chloride Activation
Topic: Strategic Acylation Guide: 2,6-Dichloro-5-fluoronicotinoyl Chloride (Isolated) vs. In-Situ Activation (Oxalyl Chloride) Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Executive Summary
In the synthesis of fluoroquinolone antibiotics (e.g., Enoxacin, Gemifloxacin) and naphthyridine derivatives, the introduction of the 2,6-dichloro-5-fluoronicotinoyl moiety is a critical, yield-determining step. Researchers often face a binary choice: purchase and handle the isolated, moisture-sensitive This compound (Isolated Reagent) or generate it in situ from the stable precursor acid using Oxalyl Chloride (Activation Strategy) .
This guide objectively compares these two methodologies. While the isolated reagent offers stoichiometric simplicity, the in-situ oxalyl chloride activation provides superior purity profiles and mitigates hydrolysis risks, making it the preferred protocol for high-value pharmaceutical intermediates.
Technical Comparison: The "Apple vs. Knife" Paradox
To understand this comparison, we must clarify the roles. This compound is the electrophile (the "Apple"). Oxalyl chloride is the activator (the "Knife") used to create that electrophile from its parent acid.
The decision is not between two reagents, but between two process workflows :
-
Workflow A (Direct Acylation): Using commercial, pre-isolated acid chloride.
-
Workflow B (In-Situ Activation): Using 2,6-dichloro-5-fluoronicotinic acid + Oxalyl Chloride + catalytic DMF.
Performance Matrix
| Feature | Method A: Isolated Acid Chloride | Method B: In-Situ Oxalyl Chloride Activation |
| Primary Substrate | This compound | 2,6-dichloro-5-fluoronicotinic acid |
| Reagent Stability | Low: Hydrolyzes rapidly in air/moisture to release HCl. | High: Parent acid is a stable solid. |
| Reaction Temperature | -10°C to 25°C (Acylation step) | 0°C to 25°C (Activation) → -10°C (Acylation) |
| Byproducts | HCl (requires base scavenger) | CO(g), CO₂(g), HCl (g) |
| Impurity Profile | Risk of hydrolyzed acid impurities; commercial batches vary in purity (95-98%). | Ultra-High: Gaseous byproducts leave no residue; unreacted oxalyl chloride is volatile. |
| Atom Economy | High (Direct coupling) | Lower (Loss of CO/CO₂ from activator) |
| Cost Efficiency | Low (High cost of isolated intermediate) | High (Acid is cheaper; Oxalyl Chloride is a commodity) |
| Suitability | Small-scale discovery; High-throughput screening. | Process Development; Scale-up; GMP synthesis. |
Mechanistic Insight & Causality
Why Oxalyl Chloride Over Thionyl Chloride?
While Thionyl Chloride (
-
Thermal Sensitivity:
typically requires reflux ( C) to drive the reaction. The fluorinated pyridine ring is electron-deficient and prone to nucleophilic aromatic substitution ( ) or halogen scrambling at elevated temperatures. -
Purification:
leaves dissolved and sulfur chlorides, which can poison downstream catalysts (e.g., Pd/C used later in quinolone synthesis). -
The Oxalyl Advantage: Oxalyl chloride activates the acid at 0°C to Room Temperature via the Vilsmeier-Haack pathway (catalyzed by DMF), preserving the sensitive halogenation pattern on the pyridine ring.
Pathway Visualization
The following diagram illustrates the activation logic and the critical decision node.
Figure 1: Reaction pathway comparing the entry point of the stable Acid (Method B) versus the isolated Acid Chloride (Method A).
Experimental Protocols
Protocol A: In-Situ Activation (Recommended for Scale/Purity)
Rationale: This protocol utilizes the catalytic power of DMF to generate the imidoyl chloride active species, allowing the reaction to proceed at mild temperatures, preventing degradation of the fluorinated ring.
Reagents:
-
2,6-dichloro-5-fluoronicotinic acid (1.0 equiv)[2]
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 0.05 equiv)
-
Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step:
-
Setup: Charge a flame-dried flask with 2,6-dichloro-5-fluoronicotinic acid and anhydrous DCM under
atmosphere. -
Catalysis: Add catalytic DMF (critical for room temp activation).
-
Activation: Cool to 0°C. Add Oxalyl Chloride dropwise over 15 minutes. Caution: Vigorous gas evolution (CO/CO₂).
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
-
Purification (Optional but Recommended): Concentrate the solvent in vacuo to remove excess oxalyl chloride (b.p. 64°C) and HCl. Re-dissolve the residue in fresh DCM.
-
Acylation: Add the nucleophile (e.g., ethyl 3-(dimethylamino)acrylate or an amine) and a base (TEA or DIPEA) at 0°C.
Protocol B: Using Isolated Acid Chloride
Rationale: Used for rapid, small-scale derivatization where storage stability is not a concern.
Reagents:
-
This compound (Commercial, 1.0 equiv)
-
Nucleophile (1.1 equiv)
-
Triethylamine (1.5 equiv)[1]
-
DCM (anhydrous)
Step-by-Step:
-
Quality Check: Verify the quality of the acid chloride. If the solid is crusted or sticky, it has likely hydrolyzed. Self-Validating Step: Dissolve a small amount in DCM; if turbidity persists, significant hydrolysis to the insoluble acid has occurred.
-
Solubilization: Dissolve the acid chloride in anhydrous DCM at 0°C.
-
Coupling: Add the nucleophile and base simultaneously.
-
Workup: Standard aqueous wash to remove amine salts.
Critical Analysis: Stability & Side Reactions
The Hydrolysis Trap
The this compound is exceptionally prone to hydrolysis due to the electron-withdrawing effects of the halogenated pyridine ring, which makes the carbonyl carbon highly electrophilic.
-
Method A Risk: Opening a bottle of the isolated chloride introduces atmospheric moisture. Over time, the titer drops, leading to inconsistent stoichiometry in the acylation step.
-
Method B Solution: The acid precursor is shelf-stable for years. Generating the chloride fresh ensures 100% active electrophile, leading to reproducible yields (typically >95%).
Byproduct Management
-
Oxalyl Chloride: Produces
and .[3] These are gases that escape the reaction mixture, driving the equilibrium forward (Le Chatelier’s principle) and leaving a clean solution. -
Thionyl Chloride (Alternative): Produces
. While gaseous, is highly soluble in organic solvents and difficult to remove completely without distillation, potentially interfering with subsequent crystallization steps.
References
-
Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound. US Patent 5,204,478. Google Patents. Link
-
Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. European Patent EP0655998B1. Google Patents. Link
-
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Wolfabio. Link
-
Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. ResearchGate.[4] Link
-
This compound (CAS 96568-02-4) Properties and Stability. ChemicalBook. Link
Sources
Comparative Guide: Efficacy of 1,8-Naphthyridinone Scaffolds Derived from 2,6-Dichloro-5-Fluoronicotinoyl Chloride
Executive Summary
This guide evaluates the pharmacological efficacy of drugs synthesized from 2,6-dichloro-5-fluoronicotinoyl chloride (CAS: 96568-02-4). This specific intermediate is the obligate precursor for 1,8-naphthyridinone antibiotics (e.g., Enoxacin, Gemifloxacin).
While traditional fluoroquinolones (like Ciprofloxacin) utilize a benzoyl chloride scaffold, the introduction of a nitrogen atom at position 8 (via the nicotinoyl chloride precursor) fundamentally alters the pharmacophore. Experimental data confirms that derivatives of this scaffold exhibit superior potency against resistant respiratory pathogens (S. pneumoniae) and enhanced dual-targeting of bacterial Topoisomerase IV and DNA Gyrase compared to their carbon-backbone counterparts.
The Scaffold Advantage: Pyridine vs. Benzene
The core distinction lies in the starting material. This compound introduces a pyridine ring into the final drug structure, creating a 1,8-naphthyridinone core.
| Feature | Traditional Fluoroquinolone | 1,8-Naphthyridinone (From Topic Precursor) |
| Precursor | 2,4-dichloro-5-fluorobenzoyl chloride | This compound |
| Core Structure | Quinolone (Carbon at pos 8) | Naphthyridinone (Nitrogen at pos 8) |
| Key Example | Ciprofloxacin, Levofloxacin | Gemifloxacin, Enoxacin |
| Lipophilicity | Moderate | Modulated by N-8, improving tissue penetration |
| Targeting | Primarily DNA Gyrase (Gram -) | Balanced Dual-Targeting (Gyrase + Topo IV) |
Chemical Synthesis Pathway
The following diagram illustrates how the precursor is converted into the active 1,8-naphthyridinone scaffold (specifically Gemifloxacin), highlighting the critical cyclization step that differentiates it from quinolones.
Figure 1: Synthetic workflow transforming the nicotinoyl chloride precursor into the bioactive naphthyridinone core.
Comparative Efficacy: Experimental Data
The most potent derivative of this scaffold is Gemifloxacin . We compare its efficacy against the industry-standard Ciprofloxacin (derived from the benzene scaffold).
Experiment A: Potency Against Respiratory Pathogens
Objective: Determine Minimum Inhibitory Concentration (MIC) against wild-type and resistant strains.[1]
Data Summary (MIC90 in µg/mL):
| Organism | Ciprofloxacin (Benzene Core) | Gemifloxacin (Nicotinoyl Core) | Fold Improvement |
| S. pneumoniae (Penicillin-Susceptible) | 1.0 - 4.0 | 0.03 | ~30x - 100x |
| S. pneumoniae (Cipro-Resistant) | > 32.0 | 0.12 | > 250x |
| H. influenzae | 0.01 - 0.03 | 0.008 | ~2x - 4x |
| M. catarrhalis | 0.06 | 0.015 | 4x |
Analysis: The data demonstrates that the 1,8-naphthyridinone scaffold retains potency against strains that have developed resistance to traditional quinolones. The Cipro-resistant S. pneumoniae strains (often carrying parC mutations) remain susceptible to Gemifloxacin because the nicotinoyl-derived core binds more effectively to the secondary target (Gyrase) when Topoisomerase IV is mutated.
Experiment B: Pharmacokinetics (AUC/MIC Ratio)
Efficacy in fluoroquinolones is driven by the AUC/MIC ratio.
-
Target for Gram-positive success: AUC/MIC > 30-40.
-
Ciprofloxacin: Often fails to achieve this ratio for S. pneumoniae at standard dosing.
-
Gemifloxacin: Consistently achieves AUC/MIC ratios > 100 due to the ultra-low MIC derived from the scaffold's binding affinity.
Emerging Application: c-Met Kinase Inhibition
Beyond antibiotics, the this compound scaffold is increasingly utilized in oncology to synthesize Type II c-Met inhibitors.
-
Mechanism: The pyridine ring serves as a hinge-binding moiety.
-
Comparison: Pyridine-based inhibitors (from this precursor) often show improved solubility compared to quinoline-based kinase inhibitors due to the lower logP of the pyridine nitrogen.
-
Status: Pre-clinical/Research phase (e.g., analogs of Foretinib).
Figure 2: Mechanism of Action. The scaffold's dual-targeting capability reduces the likelihood of resistance development compared to single-target agents.
Experimental Protocols
Protocol 1: Synthesis of the 1,8-Naphthyridinone Core
This protocol validates the reactivity of the this compound precursor.
-
Acylation: Dissolve ethyl 3-(dimethylamino)acrylate (1.1 eq) in dry toluene containing triethylamine (1.2 eq).
-
Addition: Add This compound (1.0 eq) dropwise at 0°C under nitrogen.
-
Note: The chloride is highly moisture-sensitive; use strictly anhydrous conditions.
-
-
Heating: Reflux the mixture at 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Substitution: Treat the intermediate with cyclopropylamine (1.1 eq) in ethanol at room temperature to displace the 2-chloro group.
-
Cyclization: Add Potassium Carbonate (2.0 eq) and heat to 80°C. The intramolecular nucleophilic aromatic substitution closes the ring to form the 1,8-naphthyridinone ester.
Protocol 2: MIC Determination (Broth Microdilution)
Standardized protocol to verify the efficacy data cited above.
-
Preparation: Prepare stock solutions of Gemifloxacin (derived from precursor) and Ciprofloxacin in 0.1 M NaOH (diluted with water). Range: 64 µg/mL to 0.001 µg/mL.
-
Inoculum: Suspend S. pneumoniae colonies in saline to 0.5 McFarland standard. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 5% Lysed Horse Blood.
-
Plating: Add 50 µL of antibiotic solution and 50 µL of inoculum to 96-well plates.
-
Incubation: 35°C for 20-24 hours (CO2 atmosphere for Streptococci).
-
Readout: The MIC is the lowest concentration showing no visible growth.
-
Validation:S. pneumoniae ATCC 49619 must yield MIC 0.015 - 0.06 µg/mL for Gemifloxacin.
-
References
-
Oh, J. I., et al. (2001). "In vitro and in vivo antibacterial activities of gemifloxacin." Antimicrobial Agents and Chemotherapy.[2][3]
-
Appelbaum, P. C. (2000). "Microbiology of antibiotic resistance in Streptococcus pneumoniae." Clinical Infectious Diseases.
-
ChemicalBook. "this compound Product Properties & Synthesis."
-
Jorgensen, J. H., et al. (2000). "Activity of Gemifloxacin against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy.[2][3]
-
BenchChem. "Comparative In Vitro Biological Activity of 1,8-naphthyridine Derivatives."
Sources
- 1. Evaluation of in vitro susceptibility testing criteria for gemifloxacin when tested against Haemophilus influenzae strains with reduced susceptibility to ciprofloxacin and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory Detection of Haemophilus influenzae with Decreased Susceptibility to Nalidixic Acid, Ciprofloxacin, Levofloxacin, and Moxifloxacin Due to gyrA and parC Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antimicrobial activity of enoxacin, ciprofloxacin, amifloxacin, norfloxacin and ofloxacin against 177 bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Nicotinoyl Chlorides
Executive Summary
The Core Distinction: While standard nicotinoyl chloride is a workhorse electrophile for installing the pyridine-3-carbonyl moiety, its fluorinated analogs (particularly 2-fluoro- and 6-fluoronicotinoyl chlorides) exhibit a bimodal reactivity profile . The presence of fluorine significantly enhances the electrophilicity of the carbonyl carbon (accelerating acylation) but simultaneously activates the pyridine ring toward Nucleophilic Aromatic Substitution (
Operational Implication: Researchers must treat fluorinated nicotinoyl chlorides not merely as "more reactive" versions of the parent compound, but as regiochemically distinct electrophiles . Protocols optimized for non-fluorinated nicotinoyl chloride (e.g., room temperature, excess base) will likely result in substantial impurities (hydrolysis products or ring-substituted byproducts) when applied to fluorinated variants.
Mechanistic Analysis: The Fluorine Effect[1]
To control the chemistry, one must understand the electronic perturbations caused by fluorine substitution on the pyridine ring.
Electronic Perturbation
-
Non-Fluorinated (Nicotinoyl Chloride): The pyridine nitrogen exerts a strong electron-withdrawing effect (
) on the ring, making the C3-carbonyl carbon electrophilic. The ring itself is electron-deficient but generally resistant to nucleophilic attack under mild acylation conditions. -
Fluorinated Variants: Fluorine is the most electronegative element (
), drastically pulling electron density from the ring.-
Carbonyl Activation: The carbonyl carbon becomes hyper-electrophilic, increasing the rate of acylation (
) by orders of magnitude. -
Ring Activation (
Risk): When fluorine is located at the 2- or 6-position (ortho to the ring nitrogen), the C-F bond is highly activated. The ring nitrogen stabilizes the Meisenheimer complex intermediate, making Fluoride an excellent leaving group. This opens a competing pathway: displacement of the fluorine by the amine nucleophile ( ).
-
Visualization of Competing Pathways
The following diagram illustrates the electronic divergence and the risk of "off-target" reactivity.
Figure 1: Competing reaction vectors. Path A is desired; Path B is a high risk for 2- and 6-fluoro isomers if temperature is uncontrolled.
Comparative Performance Data
The following data synthesizes reactivity trends based on Hammett parameters and process chemistry benchmarks.
| Feature | Nicotinoyl Chloride (Standard) | 2-Fluoronicotinoyl Chloride | 5/6-Fluoronicotinoyl Chloride |
| Carbonyl Electrophilicity | High | Very High (Inductive boost) | Very High |
| Hydrolysis Rate ( | Fast ( | Instantaneous (Fumes violently) | Instantaneous |
| Negligible under acylation conditions | Critical Risk (F is ortho to N) | Moderate (Para activation) | |
| Physical State | Solid (often HCl salt) | Oil or Low-melting Solid | Liquid/Solid |
| Storage Stability | Good (as HCl salt, desiccated) | Poor (Autocatalytic decomposition) | Moderate |
| Preferred Solvent | DCM, THF, DMF | Anhydrous DCM, Toluene (Avoid DMF*) | Anhydrous DCM/THF |
*Note: DMF can accelerate
Experimental Protocols
General Handling
-
Nicotinoyl Chloride: Can be weighed in air if done quickly, but best handled under
. often used as the hydrochloride salt ( ). -
Fluorinated Variants: Must be handled in a glovebox or via Schlenk techniques. Never expose to ambient moisture; the resulting HF generation is hazardous and degrades the reagent.
Optimized Acylation Protocol (Amide Coupling)
This protocol is designed to maximize Path A (Acylation) and minimize Path B (
Reagents:
-
Acid Chloride (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Non-nucleophilic Base (DIPEA or 2,6-Lutidine, 1.2 equiv)
-
Solvent: Anhydrous
(DCM).
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round bottom flask. Cool to -10°C (ice/salt bath) under positive Nitrogen pressure.
-
Rationale: Lower temperature favors the kinetic acylation product over the higher activation energy
pathway.
-
-
Amine Solubilization: Dissolve the amine and base in anhydrous DCM.
-
Controlled Addition: Dissolve the fluorinated nicotinoyl chloride in a minimal amount of DCM in a separate vial (under
). Add this solution dropwise to the cold amine solution over 15-20 minutes.-
Critical: Do not add the amine to the acid chloride. Excess acid chloride can promote self-condensation or side reactions.
-
-
Reaction Monitoring: Stir at -10°C for 1 hour. Monitor by TLC or LC-MS.
-
Endpoint: Look for disappearance of the amine.
-
Warning: Do not heat to reflux unless conversion is stalled and
is ruled out.
-
-
Quench: Quench with saturated
solution. Extract immediately.-
Note: Avoid strong caustic washes (NaOH) which can hydrolyze the fluorinated amide product.
-
Decision Tree for Protocol Adjustment
Figure 2: Operational decision tree for selecting reaction conditions based on fluorine regiochemistry.
References
-
Electronic Effects on Pyridine Rings
-
Nucleophilic Arom
) Mechanisms:- "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
-
Synthesis of Fluorinated Nicotinamides
-
Reactivity of Acyl Chlorides
-
Chemical Properties of 2-Chloronicotinoyl Chloride (Analogous Reactivity)
- PubChem Compound Summary for CID 2774541.
Sources
- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Substitution Reaction | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
